

# Lixumistat acetate (IM156) structure and chemical properties

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# Lixumistat Acetate (IM156): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Lixumistat acetate**, also known as IM156, is a novel and potent orally bioavailable biguanide derivative of metformin. It functions as a powerful activator of AMP-activated protein kinase (AMPK) and an inhibitor of oxidative phosphorylation (OXPHOS) by targeting mitochondrial complex I.[1][2][3] This dual mechanism of action positions **Lixumistat acetate** as a promising therapeutic candidate for a range of diseases, including various cancers and fibrotic conditions. This document provides a comprehensive technical overview of the structure, chemical properties, mechanism of action, and key experimental findings related to **Lixumistat acetate**.

### **Chemical Structure and Properties**

**Lixumistat acetate** is the acetate salt of the active compound Lixumistat. Its chemical structure and key properties are summarized below.

Structure of Lixumistat (Free Base):



Table 1: Chemical Identifiers and Properties of Lixumistat and Lixumistat Acetate



Property	Lixumistat (IM156 - Free Base)	Lixumistat Acetate (IM156 Acetate)	Reference(s)
Synonyms	IM156, HL156A, HL271	IM156 acetate, HL156A acetate, HL271 acetate	[4][5]
Molecular Formula	C13H16F3N5O	C15H20F3N5O3	
Molecular Weight	315.29 g/mol	375.35 g/mol	
CAS Number	1422365-93-2	Not explicitly found	•
SMILES	C1CCN(C1)C(=N)NC( =N)Nc2ccc(cc2)OC(F) (F)F	CC(=O)O.C1CCN(C1) C(=N)NC(=N)Nc2ccc( cc2)OC(F)(F)F	
InChIKey	NGFUHJWVBKTNOE -UHFFFAOYSA-N	Not explicitly found	
Appearance	White solid	Not specified	
Solubility	DMSO: 63 mg/mL (199.81 mM) Ethanol: 20 mg/mL Water: Insoluble	DMSO: 50 mg/mL (133.21 mM)	
Storage	Powder: -20°C for 3 years In solvent: -80°C for 1 year	Powder: 4°C (sealed, away from moisture and light) In solvent: -80°C for 6 months, -20°C for 1 month	
рКа	Data not available in searched literature	Data not available in searched literature	- -
logP	Data not available in searched literature	Data not available in searched literature	

# **Mechanism of Action**



**Lixumistat acetate** exerts its biological effects primarily through two interconnected mechanisms: activation of AMPK and inhibition of mitochondrial complex I, a key component of the electron transport chain responsible for oxidative phosphorylation (OXPHOS).

#### **Inhibition of Oxidative Phosphorylation (OXPHOS)**

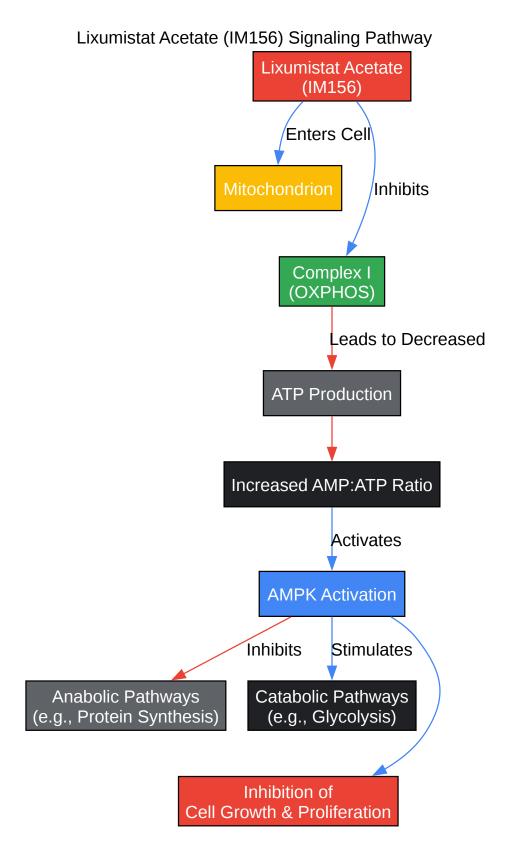
Lixumistat directly inhibits protein complex I (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons and reduces the production of ATP, the primary energy currency of the cell. Cancer cells, particularly those that are resistant to other therapies, often exhibit a high dependence on OXPHOS for their energy needs, making them vulnerable to inhibitors like Lixumistat.

#### **Activation of AMP-activated Protein Kinase (AMPK)**

The inhibition of OXPHOS by Lixumistat leads to an increase in the cellular AMP:ATP ratio. This change in the energy state of the cell allosterically activates AMPK, a master regulator of cellular metabolism. Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein synthesis). Lixumistat has been shown to be a more potent activator of AMPK than metformin.

The signaling pathway is illustrated in the diagram below:





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Caption: Lixumistat acetate inhibits Complex I, leading to AMPK activation.



# **Preclinical and Clinical Findings**

**Lixumistat acetate** has been evaluated in a variety of preclinical models and has undergone Phase I clinical trials.

#### **In Vitro Studies**

Table 2: Summary of In Vitro Activity of Lixumistat Acetate (IM156)

Cell Line/System	Experiment	Key Findings	Reference(s)	
NIH3T3 mouse fibroblast cells	Western Blot	Dose- and time- dependent increase in AMPKα1 Thr172 phosphorylation (0.31- 10 μM)		
Rat Peritoneal Mesothelial Cells (RPMCs)	EMT marker analysis	Inhibited high glucose- induced myofibroblast transdifferentiation and EMT markers.		
Various cancer cell lines	Cell Viability/Apoptosis	Blocks OXPHOS and increases apoptosis.		

### **In Vivo Studies**

Table 3: Summary of In Vivo Studies of Lixumistat Acetate (IM156)



Animal Model	Dosing Regimen	Key Findings	Reference(s)
C57BL/6J mice (aging model)	50 mg/kg in drinking water for 2 months	Attenuated age- related cognitive decline.	
Mice with diet-induced obesity	Not specified	Did not significantly affect body weight, blood glucose, or insulin levels.	
BALB/c mice (pharmacokinetics)	15 mg/kg p.o. every other day	Highly distributed to lung, liver, and kidney.	
Murine bleomycin model of pulmonary fibrosis	Daily oral administration	Reduced lung fibrosis and inflammatory cell infiltration.	
Cecal ligation and puncture (CLP)-induced sepsis model in mice	Not specified	Increased survival rate, reduced bacterial burden, and attenuated organ damage.	

#### **Clinical Trials**

A first-in-human, open-label, dose-escalation Phase I study (NCT03272256) was conducted in patients with advanced solid tumors.

Table 4: Key Parameters of the Phase I Clinical Trial of IM156 (NCT03272256)



Parameter	Details	Reference(s)
Patient Population	Adults with advanced solid tumors refractory to standard therapies.	
Dosing Regimens	100 mg to 1200 mg orally, every other day or daily.	<del>-</del>
Maximum Tolerated Dose (MTD)	Not reached.	
Recommended Phase 2 Dose (RP2D)	Determined based on tolerability.	
Safety and Tolerability	Well-tolerated with manageable adverse events.	
Efficacy	Modest clinical activity with stable disease observed in 32% of patients.	
Pharmacokinetics	Dose-proportional increase in Cmax and AUC.	-

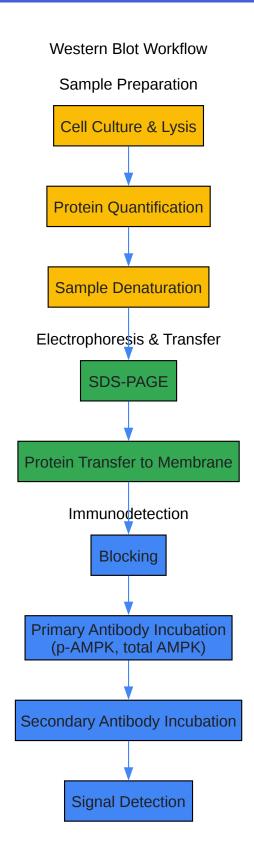
## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized protocols for key assays used in the evaluation of **Lixumistat** acetate.

#### **Western Blot for AMPK Phosphorylation**

This protocol describes the detection of phosphorylated AMPK in cell lysates.





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Caption: A generalized workflow for Western blot analysis.

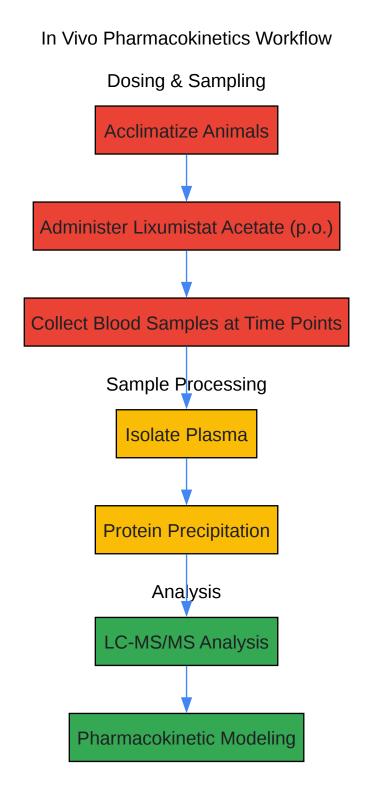


- Cell Culture and Treatment: Plate cells (e.g., NIH3T3) and allow them to adhere. Treat with varying concentrations of **Lixumistat acetate** (e.g., 0.31-10 μM) for a specified duration (e.g., 4 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
- SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

## In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic profile of **Lixumistat acetate** in a murine model.





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Caption: A typical workflow for an in vivo pharmacokinetic study.



- Animal Acclimatization: House mice (e.g., BALB/c) in a controlled environment for at least one week before the experiment.
- Drug Formulation: Prepare Lixumistat acetate in a suitable vehicle for oral administration.
- Dosing: Administer a single oral dose of Lixumistat acetate (e.g., 15 mg/kg) to the mice.
- Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Extraction: Extract Lixumistat from the plasma samples, typically by protein precipitation with an organic solvent.
- LC-MS/MS Analysis: Quantify the concentration of Lixumistat in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

#### Conclusion

**Lixumistat acetate** (IM156) is a promising therapeutic agent with a well-defined mechanism of action involving the dual inhibition of OXPHOS and activation of AMPK. Preclinical and early clinical data have demonstrated its potential in oncology and fibrotic diseases with a favorable safety profile. Further clinical development is warranted to fully elucidate its therapeutic efficacy in targeted patient populations. This technical guide provides a foundational understanding of **Lixumistat acetate** for researchers and drug development professionals.

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